2,3-DI-O-Carboxymethyl-D-glucose

Übersicht

Beschreibung

2,3-DI-O-Carboxymethyl-D-glucose is a useful research compound. Its molecular formula is C9H14O10 and its molecular weight is 282.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemische Analyse

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-DI-O-Carboxymethyl-D-glucose can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate metabolic pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including disruptions in glucose metabolism and potential damage to tissues . Threshold effects have been observed, where specific dosages are required to elicit measurable changes in metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by glucose transporters, although its modified structure may affect the efficiency of transport . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, this compound may localize to the mitochondria, affecting mitochondrial metabolism and function . The precise localization and activity of this compound are critical factors in determining its overall impact on cellular processes .

Biologische Aktivität

2,3-DI-O-Carboxymethyl-D-glucose is a derivative of D-glucose modified with carboxymethyl groups at the second and third carbon positions. This modification enhances its solubility and reactivity, making it a compound of interest in biochemical research and potential therapeutic applications. The biological activities of this compound are primarily attributed to its structural similarity to natural sugars, which allows it to interact with various biological molecules, influencing metabolic pathways and enzyme activities.

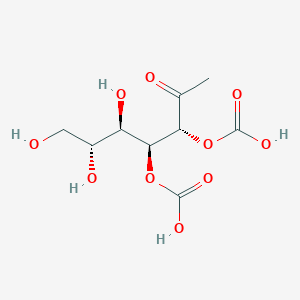

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two carboxymethyl groups (-CH₂COOH) attached to the glucose backbone, significantly altering its physicochemical properties compared to unmodified glucose. The presence of these groups increases the compound's reactivity and potential for forming complexes with biomolecules.

Biological Activities

This compound exhibits several notable biological activities:

- Enzyme Modulation : Research indicates that this compound can modulate the activity of various enzymes. For instance, it has been shown to influence the activity of glycosidases and other carbohydrate-active enzymes, potentially affecting metabolic pathways related to glucose metabolism.

- Interaction with Proteins : The carboxymethyl groups enhance the compound's ability to interact with proteins, which can lead to changes in protein function or stability. This property is particularly useful in studying carbohydrate-protein interactions critical for many biological processes.

- Potential Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

Study 1: Enzyme Interaction

A study investigated the interaction between this compound and specific glycosidases. The results demonstrated that this compound could act as a competitive inhibitor for certain enzymes involved in carbohydrate metabolism. This finding suggests its potential use in regulating metabolic disorders such as diabetes.

Study 2: Protein Binding

Another significant study focused on the binding affinity of this compound to various proteins. The results indicated that the compound could enhance the stability of certain proteins under physiological conditions, thereby influencing their biological functions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key differences:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| D-Glucose | Basic six-carbon sugar | Fundamental monosaccharide |

| 2,6-Di-O-Carboxymethyl-D-glucose | Carboxymethyl at positions 2 and 6 | Primarily used for bioconjugate synthesis |

| Carboxymethyl D-glucose | Carboxymethyl at position 6 only | Less reactive than 2,3-Di-O-carboxymethyl variant |

| This compound | Carboxymethyl at positions 2 and 3 | Enhanced solubility and reactivity |

This table illustrates how the specific positioning of carboxymethyl groups in this compound enhances its solubility and reactivity compared to other derivatives.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Modulation of Biomolecules

DCMG can be utilized to modify biomolecules such as proteins and enzymes. The carboxymethyl groups can alter the charge and reactivity of these biomolecules, allowing researchers to study their functions more effectively. For instance, DCMG has been shown to influence enzyme activity and metabolic pathways, making it a useful tool in enzymology studies .

Carbohydrate-Protein Interactions

The glucose core of DCMG serves as a scaffold for constructing complex carbohydrate structures. These structures are essential for investigating carbohydrate-protein interactions, which play critical roles in various biological processes such as cell signaling and immune responses .

Drug Development

The unique properties of DCMG may lead to the development of novel drugs or drug delivery systems. Its structural similarity to natural sugars allows it to interact with biological molecules effectively, potentially influencing therapeutic outcomes .

Synthetic Chemistry

Building Block for Synthesis

DCMG can act as a building block in the synthesis of more complex carbohydrates and glycoproteins. Its reactivity enables chemists to create various derivatives that can be used in further synthetic applications .

Synthesis Techniques

Several methods exist for synthesizing DCMG, including the reaction of D-glucose with carboxymethyl chloride under basic conditions. The general reaction can be represented as follows:

This reaction highlights the straightforward approach to obtaining DCMG from readily available starting materials .

Case Study 1: Enzyme Activity Modulation

A study demonstrated that DCMG could modulate the activity of specific enzymes involved in metabolic pathways. By altering the enzyme's structure through carboxymethylation, researchers observed significant changes in catalytic efficiency and substrate specificity .

Case Study 2: Carbohydrate-Based Drug Delivery

Research has explored the use of DCMG as a carrier for drug molecules. The carboxymethyl groups enhance solubility and facilitate interaction with cellular receptors, improving drug uptake in target tissues .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R)-5-carboxyoxy-1,2,3-trihydroxy-6-oxoheptan-4-yl] hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O10/c1-3(11)6(18-8(14)15)7(19-9(16)17)5(13)4(12)2-10/h4-7,10,12-13H,2H2,1H3,(H,14,15)(H,16,17)/t4-,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPPKVYFTUMDJG-JWXFUTCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(C(CO)O)O)OC(=O)O)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)OC(=O)O)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthesis of 2,3-Di-O-Carboxymethyl-D-glucose in relation to carboxymethylcellulose?

A1: The synthesis of this compound is significant because this compound is a potential product of carboxymethylcellulose hydrolysis. [] The research describes the development of a solvent system capable of separating this compound from other carboxymethyl ethers of glucose, which could be useful in analyzing the composition of hydrolyzed carboxymethylcellulose samples. [] This separation capability can aid in understanding the structure and properties of carboxymethylcellulose, a widely used polymer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.